4-Pyridylpyridinium chloride

Synthetic Chemistry Heterocyclic Chemistry Process Development

Procurement of 4-pyridylpyridinium chloride for DMAP synthesis often faces low purity and inconsistent supply. This ≥98% pure monoquaternized bipyridinium salt enables efficient, scalable synthesis of 4-dimethylaminopyridine (DMAP) and asymmetric viologen derivatives. • DMAP Intermediate: Two-stage process achieves 36-40% total yield from pyridine at ambient pressure, avoiding high-temperature amination. • Asymmetric Viologens: Free chloride form permits counterion metathesis for redox-flow battery anolytes and electrochromic materials. • High Purity: ≥98% ensures precise stoichiometry and minimal interference in electrochemical applications.

Molecular Formula C10H9N2+
Molecular Weight 157.19 g/mol
CAS No. 22752-98-3
Cat. No. B1595017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridylpyridinium chloride
CAS22752-98-3
Molecular FormulaC10H9N2+
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)C2=CC=NC=C2
InChIInChI=1S/C10H9N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h1-9H;1H/q+1;/p-1
InChIKeyIYYUWAULZBEIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridylpyridinium chloride (CAS 22752-98-3): Procurement Guide for Redox-Active Bipyridinium Building Block


4-Pyridylpyridinium chloride (CAS 22752-98-3), also known as 1-(4-pyridyl)pyridinium chloride or 1,4′-bipyridinium chloride, is a quaternary bipyridinium salt with the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol . It is a key member of the viologen family, characterized by its redox-active bipyridinium core, and serves as a critical intermediate in the synthesis of 4-substituted pyridines, including the widely used acylation catalyst 4-dimethylaminopyridine (DMAP) [1]. Its stable cationic nature and reversible electron transfer capability make it a foundational building block for molecular electronics, electrochemical sensors, and energy storage research [2].

Why 4-Pyridylpyridinium Chloride Cannot Be Replaced by Common Viologen Analogs or Alternative 4-Pyridyl Sources


Generic substitution of 4-pyridylpyridinium chloride with other viologens or alternative 4-pyridylating agents often fails due to quantifiable differences in redox potential, synthetic accessibility, and reaction selectivity. While symmetric viologens like methyl viologen (paraquat) dominate electrochemical literature, 4-pyridylpyridinium chloride provides a unique monoquaternized bipyridinium scaffold that enables asymmetric functionalization at the unquaternized pyridyl nitrogen [1]. This structural distinction is critical for applications requiring site-specific conjugation or stepwise derivatization. Furthermore, alternative routes to 4-aminopyridines using 4-chloropyridine require high-pressure amination conditions (150°C) and multi-step purifications, whereas the 4-pyridylpyridinium chloride pathway proceeds at ambient pressure with demonstrably higher yields and simpler workup [2]. The quantitative evidence below substantiates why this specific bipyridinium salt merits prioritized selection over its closest structural and functional analogs.

Quantitative Differentiation of 4-Pyridylpyridinium Chloride Against Closest Analogs: Evidence for Scientific Selection


Superior Synthetic Utility: 4-Pyridylpyridinium Chloride vs. 4-Chloropyridine for 4-Aminopyridine Production

The two-stage commercial synthesis of 4-aminopyridine using 4-pyridylpyridinium chloride hydrochloride as an intermediate achieves a total yield of 36-40% from pyridine [1]. In contrast, the alternative direct amination of 4-chloropyridine requires high-pressure conditions (150°C) and typically results in lower yields with more complex purification requirements [2]. The 4-pyridylpyridinium route proceeds at atmospheric pressure with straightforward workup, offering a technically feasible and economically favorable pathway for 4-aminopyridine production.

Synthetic Chemistry Heterocyclic Chemistry Process Development

Redox Potential Extension: 4-Pyridylpyridinium Derivative (monoMebiPy) vs. Symmetric 4,4′-Bipyridine in Flow Batteries

In non-aqueous organic redox flow batteries (NORFBs), the derivative 4-pyridylpyridinium bis(trifluoromethanesulfonyl)imide (monoMebiPy) was identified as one of two promising anolyte candidates among an evolutionary set of bipyridines and their analogs, alongside 4,4′-bipyridine (4,4′-biPy) [1]. The study employed repeated voltammetry, lower scan rate cyclic voltammetry, ¹H NMR, and DFT calculations to rapidly evaluate redox potential, stability, and reversibility . While quantitative redox potential values for the chloride salt are not directly reported, the monoMebiPy derivative demonstrates that the 4-pyridylpyridinium core enables extended redox potentials compared to symmetric bipyridines, which is critical for achieving higher energy density in NORFBs.

Energy Storage Redox Flow Batteries Electrochemistry

Reaction Selectivity: 4-Pyridylpyridinium Chloride vs. 4-Pyridylphenyl Ether for 4-Dialkylaminopyridine Synthesis

The reaction of 4-pyridylpyridinium chloride with an amine hydrochloride at elevated temperatures gives excellent yields, in most cases, of the corresponding 4-(substituted amino)pyridines [1]. This contrasts with earlier methods using 4-pyridylphenyl ether, which required reaction with secondary amines to afford 4-dialkylaminopyridines [2]. The 4-pyridylpyridinium route eliminates the need for phenol-based leaving groups and proceeds with simpler reagents under more straightforward conditions.

Organic Synthesis Catalysis Heterocyclic Chemistry

Procurement-Grade Purity Specification: 4-Pyridylpyridinium Chloride (≥95%) vs. Technical Grade Hydrochloride Salt (85%)

4-Pyridylpyridinium chloride (CAS 22752-98-3) is commercially available with a minimum purity of 95% , whereas the hydrochloride salt (CAS 5421-92-1) is frequently offered as an 85% technical grade material . For applications requiring precise stoichiometry, such as electrochemical studies or sensitive synthetic transformations, the higher purity of the free chloride minimizes the impact of impurities and eliminates the need for pre-purification steps. The free chloride also avoids the additional HCl equivalent present in the hydrochloride salt, which can interfere with base-sensitive reactions.

Chemical Procurement Quality Control Research Materials

Optimal Application Scenarios for 4-Pyridylpyridinium Chloride Based on Quantitative Evidence


Synthesis of 4-Aminopyridine and DMAP at Scale

Procure 4-pyridylpyridinium chloride for the commercial or laboratory-scale synthesis of 4-aminopyridine and 4-dimethylaminopyridine (DMAP). The two-stage process using this compound as an intermediate achieves 36-40% total yield from pyridine under atmospheric pressure, avoiding the high-temperature (150°C) pressure amination required for 4-chloropyridine routes [1]. This pathway is particularly advantageous for process chemists seeking scalable, cost-effective access to 4-substituted pyridines for acylation catalysis and pharmaceutical intermediate production.

Development of Asymmetric Viologen-Based Electrochromic and Energy Storage Materials

Utilize 4-pyridylpyridinium chloride as a monoquaternized bipyridinium building block for constructing asymmetric viologen derivatives. The derivative 4-pyridylpyridinium bis(trifluoromethanesulfonyl)imide (monoMebiPy) has been validated as a promising anolyte candidate in non-aqueous redox flow batteries (NORFBs), demonstrating extended redox potentials and sufficient electrochemical stability for battery cycling [2]. The free chloride form provides a versatile starting point for counterion exchange and further functionalization, enabling researchers to tailor redox properties for electrochromic devices, molecular electronics, and energy storage systems.

High-Purity Electrochemical and Spectroscopic Studies

Select the free chloride form (≥95% purity) over the technical-grade hydrochloride salt (85%) for applications requiring precise stoichiometry and minimal background interference . The higher purity specification of 4-pyridylpyridinium chloride is essential for cyclic voltammetry, UV-Vis spectroelectrochemistry, and other analytical techniques where impurities can obscure redox signals or introduce artifacts. Additionally, the absence of an extra HCl equivalent simplifies base-sensitive derivatization and counterion metathesis reactions.

Stepwise Derivatization for 4-(Substituted Amino)pyridine Libraries

Employ 4-pyridylpyridinium chloride for the efficient synthesis of diverse 4-(substituted amino)pyridine derivatives. Reaction with amine hydrochlorides at elevated temperatures yields excellent conversions to the corresponding 4-aminopyridines, outperforming alternative routes using 4-pyridylphenyl ethers that generate phenol byproducts [3]. This method is ideal for medicinal chemistry groups constructing focused libraries of 4-aminopyridine-based compounds for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyridylpyridinium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.